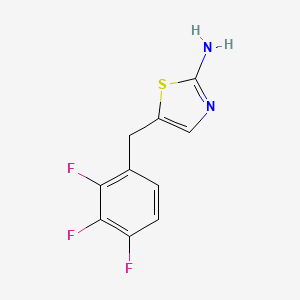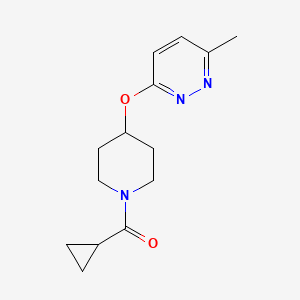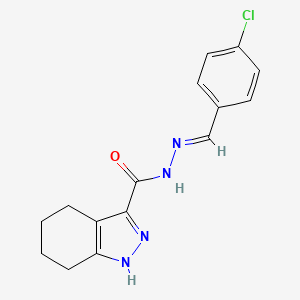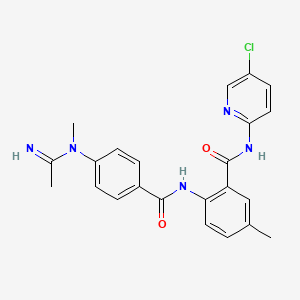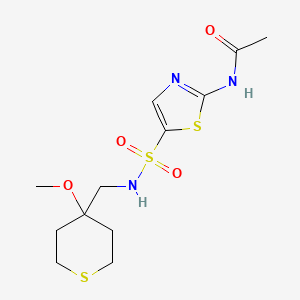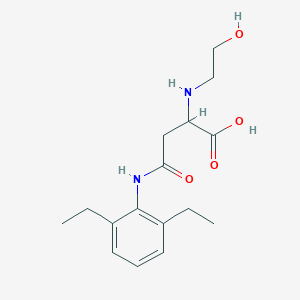![molecular formula C22H17Cl2N3S2 B2884808 3-[(3,4-Dichlorophenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole CAS No. 339015-50-8](/img/structure/B2884808.png)
3-[(3,4-Dichlorophenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-Dichlorophenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole is a useful research compound. Its molecular formula is C22H17Cl2N3S2 and its molecular weight is 458.42. The purity is usually 95%.
BenchChem offers high-quality 3-[(3,4-Dichlorophenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3,4-Dichlorophenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Triazole derivatives have been extensively studied for their corrosion inhibition properties, particularly on mild steel in acidic media. These compounds, including various 1,2,4-triazole derivatives, have shown significant efficiency in protecting steel against corrosion in environments such as hydrochloric and sulfuric acid solutions. Their mechanism of action involves adsorption onto the metal surface, following Langmuir's adsorption isotherm model, which suggests a strong and efficient barrier formation against corrosive agents. Such properties make them valuable for applications in industries where metal preservation is crucial (Lagrenée et al., 2002; Bentiss et al., 2007).
Antimicrobial Activities
Several triazole derivatives have been synthesized and tested for their antimicrobial activities. These compounds, through various synthetic pathways, have been shown to possess good to moderate activities against a range of microorganisms. This highlights their potential as lead compounds for the development of new antimicrobial agents, useful in combating infections and diseases caused by bacteria and fungi (Bektaş et al., 2007).
Material Science
Triazole derivatives have also found applications in material science, particularly in the synthesis of novel materials with potential utility in various industries. Their ability to form stable structures and interact with different substances makes them suitable candidates for the development of new materials with tailored properties for specific applications (Xu et al., 2010).
Molecular Studies
The study of triazole derivatives extends into molecular chemistry, where their tautomerism and the structure of tautomers in crystals have been analyzed. This research provides valuable insights into the behavior of these compounds under various conditions, contributing to a deeper understanding of their chemical properties and reactions (Buzykin et al., 2006).
Mechanism of Action
properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3S2/c1-28-20-10-6-5-9-17(20)21-25-26-22(27(21)16-7-3-2-4-8-16)29-14-15-11-12-18(23)19(24)13-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHDBYYZXUVQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)SCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dichlorophenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

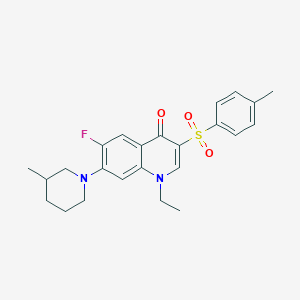

![2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-chlorobenzyl)oxime](/img/structure/B2884728.png)
methanone](/img/structure/B2884731.png)

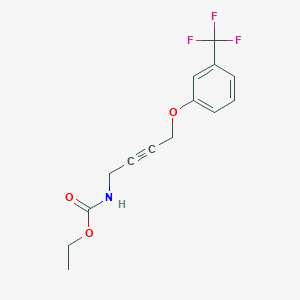
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2884737.png)
